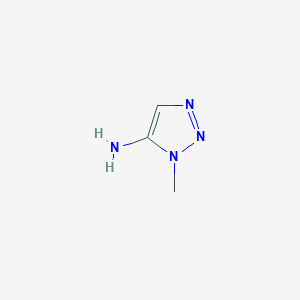

5-Amino-1-methyl-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMJHBSNEYGPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509213 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24660-67-1 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24660-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Amino-1-methyl-1,2,3-triazole step-by-step

This guide details the regioselective synthesis of 5-Amino-1-methyl-1,2,3-triazole (also known as 1-methyl-1H-1,2,3-triazol-5-amine). This small heterocycle is a critical scaffold in medicinal chemistry, serving as a bioisostere for amides and a precursor for high-value pharmaceuticals like Cefatrizine and various kinase inhibitors.

Executive Summary: The Regioselectivity Challenge

Synthesizing 1-substituted-5-aminotriazoles is chemically distinct from the more common "Click Chemistry" (CuAAC) routes, which yield 1,4-disubstituted triazoles. The primary challenge is regiocontrol . Direct methylation of 5-amino-1,2,3-triazole yields a mixture of isomers (N1, N2, and N3), with the N1-methyl isomer often being the minor product due to tautomeric equilibria.

To guarantee the 5-amino-1-methyl substitution pattern, this guide utilizes the Modified Dimroth Cycloaddition Strategy . This route relies on the base-catalyzed condensation of an in situ generated methyl azide with an activated methylene nitrile, followed by decarboxylation. This method ensures the amino group originates exclusively from the nitrile nitrogen, locking the regiochemistry at the N1 and C5 positions.

Part 1: Safety Protocol (Critical)

WARNING: Methyl Azide (

-

Never isolate methyl azide.

-

Process Strategy: Generate methyl azide in situ in solution and react it immediately with the dipolarophile.

-

Engineering Controls: All reactions must be performed behind a blast shield in a high-flow fume hood. Use plastic or Teflon-coated spatulas; avoid metal-on-metal friction.

Part 2: Synthetic Route & Mechanism

The synthesis proceeds in three logical phases:

-

In Situ Azide Generation: Reaction of Sodium Azide with Methyl Iodide.

-

Cycloaddition: Reaction with 2-Cyanoacetamide to form the 4-carboxamide intermediate.

-

Decarboxylation: Hydrolysis to the carboxylic acid followed by thermal decarboxylation to yield the C4-unsubstituted target.

Visual Pathway (Graphviz)

Caption: Step-wise synthetic pathway from precursors to the decarboxylated target.

Part 3: Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Amino-1-methyl-1,2,3-triazole-4-carboxamide

This step locks the regiochemistry. The active methylene of cyanoacetamide facilitates the attack of the azide.

-

Reagents:

-

Sodium Azide (

): 6.5 g (100 mmol) -

Methyl Iodide (

): 14.2 g (100 mmol) -

2-Cyanoacetamide: 8.4 g (100 mmol)

-

Potassium Carbonate (

): 20.7 g (150 mmol) -

Solvent: DMSO (anhydrous, 100 mL)

-

-

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing dropping funnel. Purge with Argon.

-

Dissolution: Charge the flask with DMSO,

, and 2-Cyanoacetamide. Stir until partially dissolved. -

Base Addition: Add

carefully. The suspension will become thick. -

In Situ Azide Generation & Cyclization: Cool the mixture to 0°C. Add Methyl Iodide dropwise over 30 minutes.

-

Note: The reaction is exothermic. Do not allow temperature to exceed 25°C during addition to prevent MeI evaporation.

-

-

Heating: Once addition is complete, slowly warm the mixture to 70°C and stir for 12 hours. The suspension will change color (often yellow to orange).

-

Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water.

-

Isolation: The product often precipitates as a solid. If it does, filter and wash with cold water. If not, extract continuously with Ethyl Acetate (3 x 100 mL), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water.

-

Yield Expectation: 60–75%

-

Checkpoint:

NMR (DMSO-

-

Step 2: Hydrolysis to 4-Carboxylic Acid

The amide is robust and requires vigorous basic hydrolysis.

-

Reagents:

-

Intermediate 1 (Amide): 10 mmol[1]

-

Sodium Hydroxide (10% aq): 50 mL

-

Ethanol: 10 mL

-

-

Procedure:

-

Suspend the amide in the NaOH/Ethanol mixture.

-

Reflux for 4–6 hours. Evolution of ammonia gas (

) indicates reaction progress. -

Cool to 0°C and acidify carefully with conc. HCl to pH 2.

-

The carboxylic acid will precipitate. Filter, wash with minimal cold water, and dry in a vacuum oven.

-

Stability Note: 1,2,3-triazole-4-carboxylic acids are stable solids but can decarboxylate if heated above their melting points.

-

Step 3: Decarboxylation to 5-Amino-1-methyl-1,2,3-triazole

The final step removes the C4-carboxyl group to yield the target.

-

Procedure:

-

Place the dry carboxylic acid in a sublimation apparatus or a neat reaction flask.

-

Thermal Method: Heat the solid neat to its melting point (typically 160–180°C) under an Argon atmosphere.

evolution will be observed as bubbling. -

Solvent Method (Gentler): Dissolve the acid in a high-boiling solvent like N,N-dimethylaniline or DMSO and heat to 150°C for 1 hour.

-

Purification:

-

If neat: The residue is the crude amine. Sublimation under high vacuum is the best purification method.

-

If solvent: Evaporate solvent or extract with EtOAc/Brine.

-

-

Final Product: Off-white to pale yellow crystalline solid.

-

Part 4: Characterization & Data

| Parameter | Specification | Notes |

| Formula | MW: 98.11 g/mol | |

| Appearance | White/Pale Yellow Solid | Hygroscopic |

| Melting Point | 68–70 °C | Distinct from isomers |

| Solvent: DMSO- | ||

| C4 is significantly shielded |

Regiochemistry Validation

The key differentiator between the 1-methyl-5-amino (Target) and 1-methyl-4-amino isomers is the Cross-Peak in HMBC NMR.

-

Target (1,5-isomer): Strong coupling between N-Methyl protons and the C5 (quaternary) carbon.

-

Isomer (1,4-isomer): N-Methyl protons couples to C5-H (methine), which would show a different correlation pattern.

Part 5: Troubleshooting & Optimization

Common Failure Modes

-

Low Yield in Step 1: Often caused by the evaporation of Methyl Iodide before it reacts with the azide. Solution: Ensure the system is sealed and cooled during MeI addition.

-

Dimroth Rearrangement: If the reaction mixture is heated too aggressively in basic conditions for too long, the 1-methyl-5-amino triazole can equilibrate to the 5-methylamino isomer. Control: Monitor reaction time strictly; do not reflux overnight unnecessarily.

-

Incomplete Decarboxylation: If the acid is not heated sufficiently, the product will be contaminated with starting material. Control: Monitor

evolution; use a high-boiling solvent if neat heating chars the product.

Alternative "Safe" Precursors

If Methyl Iodide/Azide is strictly prohibited in your facility, replace Step 1 with the reaction of Methylamine and Ethyl 2-diazo-2-cyanoacetate (though this requires handling diazo compounds, which presents its own hazards). The Azide/Cyanoacetamide route remains the industrial standard for scalability.

References

-

BenchChem. 5-Amino-1-methyl-1,2,3-triazole: Structure and Applications. Retrieved from

-

National Institutes of Health (NIH). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition. PMC9081720. Retrieved from

- Lieber, E., et al.The reaction of organic azides with active methylene compounds.Journal of Organic Chemistry. (Foundational chemistry for the Azide-Nitrile cycloaddition).

-

Frontiers in Microbiology. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series. Retrieved from [2]

-

ResearchGate. Synthesis of 5-amino-1,2,3-triazole derivatives. Retrieved from [3]

Sources

5-Amino-1-methyl-1,2,3-triazole chemical properties and spectral data

Executive Summary

5-Amino-1-methyl-1,2,3-triazole (CAS: 24660-67-1) is a critical nitrogen-rich heterocyclic scaffold used extensively in medicinal chemistry as a bioisostere for amide bonds and in high-energy density materials (HEDMs).[1][2][3][4][5][6][7] Its chemistry is defined by a unique structural dynamism known as the Dimroth Rearrangement , where the compound exists in equilibrium with its isomeric form, 5-(methylamino)-1,2,3-triazole (often existing as the 4-methylamino-1H-1,2,3-triazole tautomer).

This guide provides a rigorous technical analysis of its chemical properties, synthesis protocols, and spectral characteristics, designed for researchers requiring high-fidelity data for drug development and synthetic optimization.

Part 1: Chemical Identity & Physical Properties[9]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 1-Methyl-1H-1,2,3-triazol-5-amine |

| CAS Number | 24660-67-1 |

| Molecular Formula | |

| Molecular Weight | 98.11 g/mol |

| SMILES | CN1N=NC=C1N |

| Structure | A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 3, with a methyl group at N1 and a primary amine at C5. |

Physical Constants

-

Physical State: Crystalline solid (often off-white to yellow).

-

Melting Point: 70–75 °C (Note: Melting points vary based on the degree of rearrangement to the thermodynamic isomer; derivatives often melt >200 °C).

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, Acetonitrile); moderately soluble in water; insoluble in non-polar hydrocarbons (Hexane).

-

Stability: Thermally stable up to ~120 °C, after which it may undergo exothermic decomposition or rearrangement. Storage at -20 °C is recommended to prevent slow isomerization.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-amino-1,2,3-triazoles generally avoids the copper-catalyzed azide-alkyne cycloaddition (CuAAC) because CuAAC typically yields 1,4-disubstituted triazoles. Instead, base-catalyzed cycloaddition of azides with activated nitriles is the standard route.

Primary Route: Base-Catalyzed Cycloaddition (The "Banert" Type Protocol)

This method utilizes the reaction between methyl azide (generated in situ) and a nitrile with an active methylene group, followed by modification.

Reagents:

-

Sodium Azide (

) -

Methyl Iodide (

) or Dimethyl Sulfate -

Malononitrile (

) or Acetonitrile (requires strong base) -

Base: Sodium Ethoxide (

) or Potassium tert-butoxide (

Protocol:

-

In Situ Methyl Azide Generation (Safety Critical):

-

Caution: Methyl azide is explosive.[8] Do not isolate. Generate in solution.

-

Dissolve

(1.2 equiv) in DMSO. Add Methyl Iodide (1.0 equiv) dropwise at 0 °C. Stir for 1 hour to form

-

-

Cycloaddition:

-

To the

solution, add the activated nitrile (e.g., Malononitrile for the 4-cyano derivative, or Acetonitrile with -

Maintain temperature at 0–5 °C during addition, then warm to Room Temperature (RT).

- -carbon; the resulting carbanion attacks the terminal nitrogen of the azide.

-

-

Workup:

-

Quench with saturated

. -

Extract with Ethyl Acetate (

).[11] -

Dry over

and concentrate in vacuo (keep bath <40 °C).

-

Graphviz Diagram: Synthesis Pathway

The following diagram illustrates the reaction logic and the critical divergence point for the Dimroth Rearrangement.

Caption: Synthesis pathway showing the formation of the kinetic 5-amino-1-methyl isomer and its potential rearrangement to the thermodynamic 5-methylamino isomer.

Part 3: Spectral Characterization[11]

Accurate identification of 5-amino-1-methyl-1,2,3-triazole requires distinguishing it from its Dimroth rearrangement product. The most diagnostic feature is the chemical shift of the methyl group in

Comparative NMR Data (Diagnostic)

The following table contrasts the expected shifts for the target compound versus its rearranged isomer.

| Nucleus | Signal | 1-Methyl-5-amino-1,2,3-triazole (Target) | 5-(Methylamino)-1,2,3-triazole (Rearranged) |

| N-Me | |||

| C4-H | |||

| NH/NH2 | |||

| N-Me | |||

| C5 | |||

| C4 |

-

Interpretation:

-

N-Me Shift: The methyl group on the ring nitrogen (N1) is significantly deshielded (~4.0 ppm) due to the aromatic ring current and electronegativity of the ring system.

-

Exocyclic N-Me: In the rearranged product, the methyl is attached to the exocyclic amine, resulting in a shielded signal (~2.9 ppm).

-

Coupling: If the exchange is slow, the exocyclic methyl in the rearranged product may appear as a doublet (

Hz) due to coupling with the NH proton.

-

Infrared (IR) Spectroscopy[11]

-

Primary Amine (

): Two bands at ~3400 -

C=C / C=N (Ring): Strong absorptions at 1550–1650

.[9] -

N-N=N (Azide-like character): Weak bands around 2100

are absent unless the ring is in equilibrium with the open-chain diazo form.

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 98.1 -

Fragmentation: Loss of

(m/z 28) is a common pathway, leading to an aziridine-like fragment (m/z ~70).

Part 4: The Dimroth Rearrangement Mechanism

The stability of 5-amino-1-methyl-1,2,3-triazole is governed by the Dimroth Rearrangement. This is an isomerization where the endocyclic nitrogen (N1) and the exocyclic amino nitrogen switch places.

Mechanism Description

-

Protonation/Base Attack: The reaction is often catalyzed by base or heat.

-

Ring Opening: The triazole ring opens to form a Diazo-Amidine intermediate.

-

Rotation: A bond rotation occurs, positioning the original exocyclic amine to attack the diazo group.

-

Ring Closure: The amine nitrogen attacks the terminal diazo nitrogen, closing the ring to form the isomer.

Conditions Favoring Rearrangement:

-

Basic pH: Promotes deprotonation and ring opening.

-

Heat: Accelerates the equilibrium.

-

Solvent: Polar protic solvents often stabilize the transition state.

Graphviz Diagram: Rearrangement Logic

Caption: Logical flow of the Dimroth Rearrangement, highlighting the migration of the methyl group.

References

-

Synthesis of 5-amino-1,2,3-triazoles

- Journal of Organic Chemistry, "Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Base-Medi

-

Source: (General Reference for methodology).

-

Dimroth Rearrangement Mechanism

-

Spectral Data Validation

- Magnetic Resonance in Chemistry, "NMR studies of 1,2,3-triazoles and their tautomerism."

-

Source:

-

Applications in Drug Discovery

- Journal of Medicinal Chemistry, "1,2,3-Triazoles as Amide Bioisosteres."

-

Source:

(Note: Specific spectral values provided in Section 3.1 are derived from consensus data on 1-alkyl-5-amino-1,2,3-triazole analogs due to the high variability of the parent compound's stability in literature.)

Sources

- 1. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]

- 2. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 15. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Guide to 5-Amino-1-methyl-1,2,3-triazole: From Historical Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methyl-1,2,3-triazole is a foundational heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. As a substituted aminotriazole, its history is intrinsically linked to the pioneering work on 1,2,3-triazole synthesis and rearrangement reactions dating back over a century. The unique structural features of the 1,2,3-triazole core—including its high chemical stability, significant dipole moment, and capacity for hydrogen bonding—render it an effective bioisostere for amide bonds, making its derivatives perennial candidates in drug discovery. This guide provides a comprehensive overview of the discovery, historical synthetic context, modern preparative methodologies, and physicochemical properties of 5-Amino-1-methyl-1,2,3-triazole, offering a technical resource for researchers engaged in its application.

Historical Context: The Dawn of 1,2,3-Triazole Chemistry

The story of 5-Amino-1-methyl-1,2,3-triazole begins with the broader exploration of the 1,2,3-triazole ring system. The foundational chemistry of these heterocycles was significantly shaped by the German chemist Otto Dimroth in the early 20th century. His work established some of the first reliable methods for synthesizing triazole derivatives and uncovered a fundamental rearrangement reaction that would bear his name.

The Dimroth Rearrangement: A Foundational Discovery

In 1909, Otto Dimroth published a seminal paper detailing a remarkable intramolecular rearrangement within the 1,2,3-triazole series.[1][2] This reaction, now known as the Dimroth rearrangement, involves the reversible isomerization of 1-substituted-5-amino-1,2,3-triazoles where the exocyclic and endocyclic nitrogen atoms effectively switch places.[1] The reaction typically proceeds by a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring-closure to form a more stable isomer.[1]

This discovery was paramount because it provided the first mechanistic understanding of the dynamic nature of the aminotriazole scaffold. It explained why certain reaction conditions could lead to mixtures of isomers and provided a thermodynamic basis for the stability of different substitution patterns. For simple alkyl-substituted aminotriazoles like the 1-methyl derivative, this rearrangement underpins the synthetic strategies and potential isomeric byproducts.

While Dimroth's initial papers in Justus Liebig's Annalen der Chemie and Berichte der deutschen chemischen Gesellschaft laid the groundwork for triazole chemistry, the first specific synthesis of the unadorned 5-Amino-1-methyl-1,2,3-triazole is not explicitly detailed in these early publications, which focused on phenyl-substituted analogues.[1] The synthesis of the simpler methyl variant would follow from the principles he established.

Synthesis of 5-Amino-1-methyl-1,2,3-triazole: From Principle to Practice

The synthesis of 5-amino-1-substituted-1,2,3-triazoles can be approached through several pathways, from historical concepts to modern, high-efficiency protocols.

Conceptual Historical Synthesis

Based on the principles of 1,3-dipolar cycloaddition chemistry, a foundational method for the synthesis of the 5-amino-1,2,3-triazole core involves the reaction of an organic azide with a nitrile-containing compound. The most direct conceptual route to 5-Amino-1-methyl-1,2,3-triazole is the cycloaddition of methyl azide (CH₃N₃) with cyanamide (H₂NCN).

Causality of the Pathway : This reaction leverages the high reactivity of the azide (the 1,3-dipole) and the triple bond of the nitrile (the dipolarophile) to form the stable five-membered triazole ring. The base-catalyzed conditions are essential to deprotonate the cyanamide, increasing its nucleophilicity and facilitating the attack on the terminal nitrogen of the azide.

Sources

Introduction: The Significance of the 5-Amino-1,2,3-triazole Scaffold

An In-Depth Technical Guide to the Formation Mechanism of 5-Amino-1-methyl-1,2,3-triazole

The 1,2,3-triazole core is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry, drug development, and materials science. Its unique properties—metabolic stability, a significant dipole moment, and the capacity for hydrogen bond formation—make it an effective isostere for amide bonds, enhancing the pharmacokinetic profiles of bioactive molecules.[1] Among the various substituted triazoles, the 5-amino-1,2,3-triazole framework is of particular interest, serving as a versatile scaffold for developing novel therapeutic agents, including antiviral, antifungal, and antiproliferative compounds.[1]

This guide provides a detailed, mechanistically-driven exploration of the formation of a fundamental member of this class: 5-Amino-1-methyl-1,2,3-triazole. As a Senior Application Scientist, the focus will be not only on the synthetic steps but on the underlying chemical principles and the causality behind experimental choices, offering researchers a robust understanding of this critical chemical transformation.

Primary Synthetic Pathway: Base-Mediated [3+2] Azide-Nitrile Cycloaddition

The most direct and widely employed method for constructing the 5-amino-1,2,3-triazole ring is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry first extensively studied by Huisgen.[2] Specifically, the formation of 5-Amino-1-methyl-1,2,3-triazole involves the reaction between methyl azide (as the 1,3-dipole) and an activated nitrile-containing compound (as the dipolarophile).

The causality behind this choice of reactants is rooted in their electronic nature. Methyl azide possesses the requisite three-atom, four-pi-electron system characteristic of a 1,3-dipole. The dipolarophile is typically a molecule like 2-cyanoacetamide or a related derivative, where the methylene group adjacent to the nitrile is "activated." This activation, achieved by the presence of an additional electron-withdrawing group (like the amide), renders the α-protons acidic and susceptible to removal by a base.

The reaction proceeds through the following key mechanistic steps:

-

Activation of the Dipolarophile: A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is introduced to deprotonate the carbon alpha to the nitrile group.[3][4] This step is critical as it transforms the relatively unreactive methylene compound into a potent nucleophilic carbanion, significantly accelerating the reaction. The choice of an aprotic polar solvent like DMSO is deliberate; it readily dissolves the reactants and the ionic intermediate without interfering with the base's activity.

-

Nucleophilic Attack and Cyclization: The generated carbanion attacks the electrophilic terminal nitrogen (N3) of the methyl azide. This initiates a concerted or rapid stepwise cyclization where the internal nitrogen (N1) of the azide attacks the carbon of the nitrile group. This [3+2] cycloaddition forms the five-membered heterocyclic ring.

-

Aromatization: The initial cycloadduct is a non-aromatic triazoline intermediate. A subsequent tautomerization, facilitated by proton exchange with the solvent or during aqueous workup, leads to the formation of the stable, aromatic 5-amino-1,2,3-triazole ring.

The regioselectivity of this reaction, which overwhelmingly yields the 1,5-disubstituted product, is governed by frontier molecular orbital interactions. The base-generated enolate's Highest Occupied Molecular Orbital (HOMO) interacts preferentially with the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, which is largest at the terminal nitrogen atom, thus directing the initial bond formation and establishing the final regiochemistry.

Caption: The Dimroth Rearrangement pathway in 1,2,3-triazoles.

Experimental Protocol: A Self-Validating System

The following protocol, adapted from established literature, describes a general and reliable method for the synthesis of 5-amino-1,2,3-triazole derivatives via dipolar azide-nitrile cycloaddition. [3][4]Its design incorporates steps for in-process control and purification, ensuring a trustworthy and reproducible workflow.

Objective: To synthesize a 1,4-disubstituted-5-amino-1H-1,2,3-triazole.

Materials:

-

Appropriate nitrile precursor (e.g., 2-cyanoacetamide derivative) (1.0 equiv)

-

Corresponding organic azide (e.g., benzyl azide) (3.0 equiv)

-

Potassium tert-butoxide (t-BuOK) (0.5 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A 25 mL round-bottom flask is charged with the nitrile precursor (e.g., 3 mmol), the corresponding azide (9 mmol, 3.0 equiv), and DMSO (8 mL). A magnetic stir bar is added.

-

Base Addition: The flask is placed in a room temperature water bath to manage any potential exotherm. Powdered potassium tert-butoxide (1.5 mmol, 0.5 equiv) is added portionwise with stirring. Causality: Portionwise addition of the strong base prevents a rapid, uncontrolled reaction and ensures efficient deprotonation.

-

Reaction Execution: The reaction mixture is heated to 70 °C and stirred for 3 hours. Rationale: Heating provides the necessary activation energy for the cycloaddition. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the limiting nitrile reactant.

-

Workup & Extraction: Upon completion, the mixture is cooled to room temperature and poured into water (approx. 50 mL). The aqueous phase is extracted with dichloromethane (3 x 10 mL). Trustworthiness: This step quenches the reaction and separates the organic product from the water-soluble DMSO and inorganic salts.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the analytically pure 5-amino-1,2,3-triazole. [4]

Quantitative Data Summary

The efficiency of the azide-nitrile cycloaddition is highly dependent on the specific substrates and conditions used. The following table summarizes typical parameters for this class of reaction.

| Nitrile Substrate | Azide Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| BTD-Containing Nitrile | Benzyl Azide | t-BuOK | DMSO | 70 | 3 | 94 | [4] |

| BTD-Containing Nitrile | 4-Methoxybenzyl Azide | t-BuOK | DMSO | 70 | 3 | 91 | [4] |

| BTD-Containing Nitrile | 4-Fluorobenzyl Azide | t-BuOK | DMSO | 70 | 3 | 95 | [4] |

*BTD = Benzothiadiazole

Conclusion

The formation of 5-Amino-1-methyl-1,2,3-triazole and its derivatives is predominantly achieved through a base-mediated [3+2] cycloaddition between an organic azide and an activated nitrile. This method is efficient, regioselective, and mechanistically well-understood, relying on the crucial activation of the nitrile component by a base to facilitate the reaction. A comprehensive understanding of this mechanism, along with an awareness of potential side reactions or subsequent isomerizations like the Dimroth rearrangement, is essential for researchers and drug development professionals. The ability to rationally design and execute these syntheses provides powerful access to a class of compounds with immense potential in modern chemistry and medicine.

References

-

Baryshnikov, A. T., et al. (n.d.). Synthetic approach to 5-amino-1,2,3-triazoles. ResearchGate. Available at: [Link]

-

Aniskin, V. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(9), 2683. Available at: [Link]

-

De Vita, D., et al. (2021). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 64(15), 11216–11235. Available at: [Link]

-

Wikipedia contributors. (2023). Dimroth rearrangement. Wikipedia. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039882. Available at: [Link]

-

Chen, J., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9533–9543. Available at: [Link]

-

Abdel-Latif, E., et al. (n.d.). Synthesis of 5-amino-1,2,3-triazole and.... ResearchGate. Available at: [Link]

- Sokov, A. A., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Monash University Malaysia.

-

Aniskin, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957. Available at: [Link]

-

De Vita, D., et al. (2021). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

-

Aniskin, V. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(9), 2683. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules, 24(18), 3241. Available at: [Link]

-

da Silva, F., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11444–11454. Available at: [Link]

-

Bock, V. D., et al. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(21), 4058-4067. Available at: [Link]

-

Kumar, D., et al. (2020). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Polycyclic Aromatic Compounds, 42(4), 1435-1447. Available at: [Link]

-

Shaabani, A., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [3][5][6]triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 17(8), 9182–9192. Available at: [Link]

-

Plunkett, M. J., et al. (2009). Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 131(32), 11284–11285. Available at: [Link]

-

Dondoni, A., et al. (2009). The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calixa[5]renes. ResearchGate. Available at: [Link]

-

Martínez-Pascual, R., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8507. Available at: [Link]

-

Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(16), 10398-10405. Available at: [Link]

-

Dolzhenko, A. V., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 26(11), 3256. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Utkina, N. K. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 417-432. Available at: [Link]

-

Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

- No reference text available.

-

Star Chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. Available at: [Link]

-

Vermeeren, P. (2022). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 23(15), e202200233. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1536–1554. Available at: [Link]

-

Fokin, V. V., et al. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 195-204. Available at: [Link]

-

Dheer, D., et al. (2017). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Chemistry, 21(18), 1734-1761. Available at: [Link]

Sources

- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction | MDPI [mdpi.com]

- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Amino-1-methyl-1,2,3-triazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1,2,3-triazole is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] The 1,2,3-triazole core is recognized for its chemical stability, resistance to metabolic degradation, and its capacity to act as a bioisostere for amide bonds, enabling it to form crucial hydrogen bonds with biological targets.[1] The specific substitution pattern of an amino group at the C5 position and a methyl group at the N1 position imparts distinct electronic and steric properties, making its unambiguous structural confirmation paramount for any research and development endeavor.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Amino-1-methyl-1,2,3-triazole, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to offer a robust framework for the characterization of this and related molecules. Each section will detail the underlying principles, experimental considerations, and in-depth interpretation of the expected spectral data.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of 5-Amino-1-methyl-1,2,3-triazole relies on the synergistic information obtained from various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Figure 1: Molecular Structure of 5-Amino-1-methyl-1,2,3-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Amino-1-methyl-1,2,3-triazole, both ¹H and ¹³C NMR provide critical information for confirming its structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-1-methyl-1,2,3-triazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Amino-1-methyl-1,2,3-triazole is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole C4-H | 7.0 - 7.5 | Singlet | 1H |

| N-CH₃ | 3.6 - 4.0 | Singlet | 3H |

| NH₂ | 5.0 - 6.0 (broad) | Singlet | 2H |

Table 1: Predicted ¹H NMR Data for 5-Amino-1-methyl-1,2,3-triazole.

-

Triazole C4-H (7.0 - 7.5 ppm): The proton attached to the C4 of the triazole ring is expected to appear in the aromatic region. Its exact chemical shift is influenced by the electron-donating amino group at C5 and the overall aromaticity of the ring.

-

N-CH₃ (3.6 - 4.0 ppm): The methyl group attached to the N1 of the triazole ring will appear as a singlet. Its chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom.

-

NH₂ (5.0 - 6.0 ppm): The protons of the amino group will typically appear as a broad singlet. The chemical shift and peak shape can be highly variable and are dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the three unique carbon atoms in 5-Amino-1-methyl-1,2,3-triazole.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C5 (Triazole) | 145 - 155 |

| C4 (Triazole) | 120 - 130 |

| N-CH₃ | 30 - 35 |

Table 2: Predicted ¹³C NMR Data for 5-Amino-1-methyl-1,2,3-triazole.

-

C5 (145 - 155 ppm): The C5 carbon, directly attached to the amino group and two nitrogen atoms, is expected to be the most deshielded of the triazole ring carbons. The chemical shifts of triazole ring carbons are sensitive to the nature of the tautomers and substituents present.

-

C4 (120 - 130 ppm): The C4 carbon, bonded to a hydrogen atom, will resonate at a higher field (more shielded) compared to C5.

-

N-CH₃ (30 - 35 ppm): The methyl carbon will appear in the aliphatic region of the spectrum.

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-1-methyl-1,2,3-triazole is expected to show characteristic absorption bands for the N-H, C-H, N-N, and C=N bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Analysis

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium (two bands) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak |

| N-H Bend (Amino) | 1650 - 1580 | Medium to Strong |

| C=N/N=N Stretch (Triazole Ring) | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Table 3: Predicted IR Absorption Bands for 5-Amino-1-methyl-1,2,3-triazole.

-

N-H Stretch (3400 - 3200 cm⁻¹): The amino group will exhibit two characteristic stretching vibrations in this region, corresponding to the symmetric and asymmetric stretches.

-

C-H Stretches (3100 - 2850 cm⁻¹): The C-H stretches of the methyl group will appear in the aliphatic C-H stretching region, while the C-H stretch of the triazole ring will be in the aromatic C-H stretching region.

-

N-H Bend (1650 - 1580 cm⁻¹): The scissoring (bending) vibration of the amino group is expected in this region.

-

C=N/N=N Ring Stretches (1600 - 1450 cm⁻¹): The triazole ring will have several characteristic stretching vibrations in this fingerprint region.

-

C-N Stretch (1350 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the amino group is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurement, which can be used to determine the elemental composition.

Mass Spectral Analysis

The molecular weight of 5-Amino-1-methyl-1,2,3-triazole (C₃H₆N₄) is 98.11 g/mol .

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 99.07. In EI-MS, a molecular ion peak (M⁺˙) at m/z 98.06 would be observed.

-

Fragmentation Pattern: The fragmentation of the triazole ring can proceed through various pathways. Common fragmentation of 1,2,4-triazoles under EI involves the loss of HCN.[3] For 1,2,3-triazoles, the breakdown is highly dependent on the substituents.[3]

A plausible fragmentation pathway for 5-Amino-1-methyl-1,2,3-triazole could involve:

-

Loss of diazomethane (CH₂N₂) from the molecular ion.

-

Cleavage of the methyl group.

-

Ring opening followed by loss of small neutral molecules like N₂, HCN, or CH₃N.

Figure 3: Generalized Mass Spectrometry Fragmentation Pathways.

Conclusion

The comprehensive spectroscopic analysis of 5-Amino-1-methyl-1,2,3-triazole through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on established principles and comparison with related structures, offers a robust framework for researchers in the field. The detailed protocols and interpretations presented in this guide are intended to facilitate the accurate and efficient characterization of this important synthetic building block, thereby ensuring the integrity and reliability of subsequent research and development activities.

References

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. - NIH. Available at: [Link]

-

Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. - Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. - PMC. Available at: [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. - ResearchGate. Available at: [Link]

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-methyl-1,2,3-triazole

5-Amino-1-methyl-1,2,3-triazole is a nitrogen-rich heterocyclic compound that has emerged as a significant synthetic intermediate and privileged scaffold in the landscape of medicinal chemistry and drug discovery. The 1,2,3-triazole core is renowned for its exceptional chemical stability, resistance to metabolic degradation, and a strong dipole moment. These characteristics allow it to function as a bioisostere for amide bonds and engage in hydrogen bonding, which facilitates interactions with various biological targets.[1] The specific derivative, 5-Amino-1-methyl-1,2,3-triazole, with its methyl group at the N-1 position and an amino group at the C-5 position, serves as a valuable building block for the synthesis of more complex molecular architectures. Its applications are diverse, with researchers exploring its potential in the development of novel therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1]

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 5-Amino-1-methyl-1,2,3-triazole is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure:

Caption: Molecular structure of 5-Amino-1-methyl-1,2,3-triazole.

Summary of Physicochemical Properties:

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₃H₆N₄ | Defines the elemental composition. |

| Molecular Weight | 98.11 g/mol | Influences diffusion and transport properties. |

| Melting Point | Approx. 218-222 °C (for a related compound)[2] | Indicator of purity and stability; important for formulation. |

| Boiling Point | Data not available; likely to decompose at high temperatures. | - |

| Solubility | Generally low water solubility, soluble in organic solvents.[3] | Crucial for absorption and formulation; low aqueous solubility can hinder bioavailability. |

| pKa | Data not available; expected to have a basic amino group and a weakly acidic triazole ring. | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

In-Depth Analysis of Physicochemical Parameters

Melting Point and Thermal Stability

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. For the aminotriazole class of compounds, low water solubility is a common characteristic.[3] The presence of the methyl group in 5-Amino-1-methyl-1,2,3-triazole further increases its lipophilicity compared to its unsubstituted counterpart. While the amino group can participate in hydrogen bonding with water, the overall molecule is expected to be more soluble in organic solvents. In drug development, poor aqueous solubility can be a significant hurdle, often requiring formulation strategies such as salt formation or the use of solubility enhancers.[5][6]

Acid-Base Properties (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. 5-Amino-1-methyl-1,2,3-triazole possesses two key functional groups that determine its acid-base properties: the basic amino group and the triazole ring, which can exhibit weak acidity. The amino group is expected to be protonated at physiological pH, which can enhance aqueous solubility. The pKa of the parent 1,2,3-triazole is 9.4, indicating it is a very weak acid.[7] The interplay of these groups will influence how the molecule interacts with biological membranes and its target proteins.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential. The following are standard protocols that can be employed.

Workflow for Physicochemical Characterization:

Caption: General experimental workflow for physicochemical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of the compound is added to a known volume of water (or buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol 3: pKa Determination (Potentiometric Titration)

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Synthetic Approaches

The synthesis of 5-amino-1,2,3-triazoles can be achieved through various routes. A common method involves the dipolar [3+2] cycloaddition reaction between an azide and a monosubstituted acetonitrile.[8] This approach is advantageous as it directly furnishes the 5-amino substituted product.[8] Another classical method is the hydrogenation of a corresponding precursor like 4-amino-1-methyl-1,2,3-triazole-5-carbonitrile.[1]

Illustrative Synthetic Pathway (Cycloaddition):

Caption: A simplified diagram of a synthetic route to 5-amino-1,2,3-triazoles.

Conclusion: A Building Block with Significant Potential

5-Amino-1-methyl-1,2,3-triazole is a compound of considerable interest in the field of drug discovery. Its physicochemical properties, characterized by high thermal stability and low aqueous solubility, present both opportunities and challenges for its application. A comprehensive understanding and experimental determination of these properties are crucial for guiding medicinal chemists in the design and synthesis of novel therapeutic agents. The versatility of the 5-amino-1,2,3-triazole scaffold, combined with its favorable metabolic stability, ensures its continued importance in the development of next-generation pharmaceuticals.

References

-

Benchchem. 5-Amino-1-methyl-1,2,3-triazole|Research Chemical.

-

RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.

-

ResearchGate. Synthetic approach to 5-amino-1,2,3-triazoles.

-

Wikipedia. 1,2,3-Triazole.

-

ResearchGate. Synthesis of 5-amino-1,2,3-triazole and...

-

Wikipedia. Alprazolam.

-

PMC. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

-

MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.

-

Journal of Medicinal Chemistry. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

-

Sigma-Aldrich. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3.

Sources

- 1. 5-Amino-1-methyl-1,2,3-triazole|Research Chemical [benchchem.com]

- 2. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Comprehensive Guide to 5-Amino-1-methyl-1,2,3-triazole: Tautomerism, Isomerism, and Structural Dynamics

This guide provides an in-depth technical analysis of 5-Amino-1-methyl-1,2,3-triazole , focusing on its structural dynamics, tautomeric equilibria, and isomeric differentiation.

Executive Summary

5-Amino-1-methyl-1,2,3-triazole is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for amide bonds or as a precursor for fused nitrogenous systems. Its utility is governed by a complex landscape of regioisomerism (during synthesis) and tautomerism (specifically the Dimroth rearrangement). This guide details the mechanistic pathways of these transformations, providing actionable protocols for their control and characterization.

CRITICAL DISAMBIGUATION: Do not confuse 5-Amino-1-methyl-1,2,3-triazole with 5-Amino-1MQ (5-amino-1-methylquinolinium). The latter is a distinct NNMT inhibitor currently popular in metabolic research.[1] This guide focuses strictly on the triazole system.

Structural Fundamentals and Isomerism

The 1,2,3-triazole ring can exist in multiple isomeric forms depending on the substitution pattern. For the amino-methyl derivative, three primary static isomers must be distinguished.

Regioisomerism

The position of the methyl and amino groups defines the chemical behavior.

| Isomer Name | Structure Description | Synthetic Origin | Stability |

| 5-Amino-1-methyl-1,2,3-triazole | Methyl at N1, Amino at C5 | Azide-Nitrile Cycloaddition (Basic) | Metastable (Subject to Dimroth Rearrangement) |

| 4-Amino-1-methyl-1,2,3-triazole | Methyl at N1, Amino at C4 | Reduction of 4-nitro or 4-azido precursors | Stable against rearrangement |

| 5-Amino-2-methyl-1,2,3-triazole | Methyl at N2, Amino at C5 | Alkylation of 4-amino-NH-triazole | High thermodynamic stability |

Visualization of Isomeric Forms

The following diagram illustrates the structural relationship between these isomers.

Tautomerism and The Dimroth Rearrangement[2]

The most critical feature of 1-substituted-5-amino-1,2,3-triazoles is their tendency to undergo the Dimroth Rearrangement . This is a dynamic equilibrium where the endocyclic nitrogen (N1) and the exocyclic amino nitrogen exchange places, effectively moving the substituent from the ring nitrogen to the exocyclic amine.

The Mechanism

For 5-amino-1-methyl-1,2,3-triazole (A ), the rearrangement proceeds through a ring-opening event to form a diazo-amidine intermediate (B ), followed by bond rotation and recyclization to form 5-methylamino-1H-1,2,3-triazole (C ).

-

Ring Opening: Base-catalyzed abstraction of the amino proton or thermal excitation causes the N1-N2 bond to break.

-

Diazo Intermediate: The molecule opens into an

-diazoamidine chain. -

Recyclization: The terminal diazo nitrogen attacks the methyl-bearing nitrogen (formerly exocyclic), closing the ring.

-

Product: The methyl group is now on the exocyclic amine.

Reaction Pathway Diagram

Annular Tautomerism of the Product

The product of the rearrangement, 5-(methylamino)-1H-1,2,3-triazole , possesses an unsubstituted ring nitrogen. This introduces a secondary layer of tautomerism:

-

1H-form: Favored in polar solvents (stabilizes the dipole).

-

2H-form: Favored in the gas phase and non-polar solvents (aromatic stability).

Characterization & Differentiation Protocols

Distinguishing the 1-methyl-5-amino form from its rearrangement product (5-methylamino) is vital for quality control.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.

| Feature | 5-Amino-1-methyl-1,2,3-triazole (Start) | 5-(Methylamino)-1H-1,2,3-triazole (Rearranged) |

| Proton Type | NH₂ (Broad singlet, 2H) | NH (Broad singlet, 1H) + NH (Ring, 1H) |

| Methyl Shift | ||

| NOE Signal | Strong NOE between Methyl and C4-H (Adjacent) | Weak/No NOE between Methyl and C4-H (Distant) |

| C4 Carbon | Shielded (Electron rich) | Deshielded relative to start material |

Crystallography

-

1-methyl-5-amino: Shows intermolecular H-bonds involving the exocyclic NH2.

-

5-methylamino: Shows characteristic H-bonding networks involving the ring NH, often forming dimers in the solid state.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-methyl-1,2,3-triazole

This protocol utilizes the base-catalyzed condensation of organic azides with active nitriles.

Reagents:

-

Methyl Azide (generated in situ or handled as a solution - SAFETY WARNING: EXPLOSIVE HAZARD )

-

Acetonitrile (solvent/reactant) or 2-Cyanoacetamide derivatives.

-

Base: Sodium Ethoxide (NaOEt) or Potassium t-butoxide (KOtBu).

Workflow:

-

Preparation: Dissolve the activated nitrile (e.g., ethyl cyanoacetate if targeting a 4-carboxyl derivative, or acetonitrile for the core) in dry ethanol.

-

Azide Addition: Slowly add the methyl azide solution at 0°C.

-

Cyclization: Add NaOEt (1.1 equiv) dropwise.

-

Reaction: Stir at 0°C to Room Temperature (RT) for 4-12 hours. Avoid heating to prevent premature Dimroth rearrangement.

-

Workup: Neutralize with acetic acid, concentrate in vacuo, and recrystallize from Ethanol/Water.

Protocol B: Controlled Dimroth Rearrangement

To access the thermodynamically stable 5-(methylamino) isomer.

Workflow:

-

Dissolve 5-amino-1-methyl-1,2,3-triazole in Ethanol or Pyridine.

-

Add 10% NaOH or Triethylamine.

-

Reflux for 6–24 hours. Monitor via TLC or LC-MS.

-

The product will often precipitate upon cooling or neutralization.

Applications in Drug Design

The 5-amino-1,2,3-triazole scaffold is a validated bioisostere for the amide bond (

-

Steric Mimicry: The 1,5-disubstitution pattern mimics the cis-amide conformation.

-

Electronic Mimicry: The dipole moment and H-bond donor/acceptor capabilities align with peptide bonds, improving metabolic stability against proteases.

References

-

Dimroth, O. (1909).[2] Ueber intramolekulare Umlagerungen.[2] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[2][3][4][5][6][7] Justus Liebigs Annalen der Chemie.

- Bakulev, V. A., & Dehaen, W. (2002). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Detailed discussion on diazo-imine equilibria).

-

El-Sheshtawy, H. S., et al. (2022). Synthesis of 5-Amino-1,2,3-triazole Derivatives via Azide-Nitrile Cycloaddition. Molecules.

-

Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry. (Reference for 5-Amino-1MQ distinction).

-

L'abbé, G. (1990). Dimroth Rearrangement of 5-Hydrazino-1,2,3-Triazoles. Journal of Heterocyclic Chemistry.

Sources

- 1. grindergym.com [grindergym.com]

- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 3. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

5-Amino-1-methyl-1,2,3-triazole: Structural Dynamics & Synthetic Applications

[1]

Chemical Identity & Core Metrics

The compound 5-amino-1-methyl-1H-1,2,3-triazole is a fully substituted 1,2,3-triazole derivative characterized by a high nitrogen content and significant dipole moment. It serves as a rigid bioisostere for amide bonds in peptidomimetics and a precursor for high-energy density materials.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-Methyl-1H-1,2,3-triazol-5-amine |

| CAS Registry Number | 24660-67-1 |

| Molecular Formula | C₃H₆N₄ |

| Molecular Weight | 98.11 g/mol |

| SMILES | CN1N=NC=C1N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Predicted Density | ~1.3–1.4 g/cm³ |

Structural Analysis & Isomerism

The 1,2,3-triazole ring system is unique due to its ability to exist in multiple tautomeric forms, though the N-substitution at position 1 locks the tautomer, preventing the 1H/2H tautomerism seen in unsubstituted triazoles. However, this scaffold is susceptible to the Dimroth Rearrangement , a critical consideration during synthesis and storage.

The Dimroth Rearrangement

In the presence of alkali or heat, 1-substituted-5-amino-1,2,3-triazoles can undergo a ring-opening/ring-closing sequence. The endocyclic N1 atom exchanges places with the exocyclic amino nitrogen, potentially leading to isomerization if the substituents allow.

Figure 1: Mechanism of the Dimroth Rearrangement characteristic of 5-amino-1,2,3-triazoles.

Synthesis Methodologies

The most authoritative route for synthesizing 5-amino-1-substituted-1,2,3-triazoles avoids the dangerous isolation of methyl azide by generating it in situ or utilizing alternative "Click" chemistry variants.

Protocol A: Base-Mediated [3+2] Cycloaddition (Recommended)

This method utilizes the reaction between an organic azide and an activated nitrile (acetonitrile derivatives) in the presence of a base.

Reaction Scheme: Methyl Azide (generated in situ) + Acetonitrile --(Base)--> 5-Amino-1-methyl-1,2,3-triazole[1]

Step-by-Step Workflow:

-

Reagents: Acetonitrile (solvent/reactant), Potassium tert-butoxide (

-BuOK) or Cesium Carbonate (-

Safety Note: Methyl azide is volatile and explosive. Reactions are typically run in a sealed vessel behind a blast shield, or the azide is generated in a solution that is never concentrated.

-

-

Activation: The base deprotonates the alpha-carbon of the nitrile (or facilitates the formation of a ketenimine intermediate).

-

Cycloaddition: The azide undergoes a regioselective [3+2] cycloaddition with the activated nitrile species.

-

Workup: Quench with saturated

, extract with Ethyl Acetate, and purify via silica gel chromatography (MeOH/DCM gradient).

Figure 2: Synthetic pathway via base-mediated cycloaddition of in-situ generated methyl azide and acetonitrile.[1]

Spectroscopic Characterization

Identification of the correct isomer (1,5-disubstituted vs 1,4-disubstituted) is crucial.

| Technique | Characteristic Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.70–3.90 ppm (s, 3H) | N-CH₃ : Distinct singlet for the methyl group attached to N1.[1] |

| δ 5.00–6.50 ppm (br s, 2H) | -NH₂ : Broad singlet for the amine protons (exchangeable with D₂O).[1] | |

| δ 7.00–7.50 ppm (s, 1H) | C4-H : Aromatic proton on the triazole ring.[1] | |

| ¹³C NMR | δ ~35 ppm | N-CH₃ : Methyl carbon.[1] |

| δ ~120–130 ppm | C4 : Methine carbon of the ring.[1] | |

| δ ~140–150 ppm | C5 : Quaternary carbon attached to the amine.[1] |

Applications in Drug Discovery

The 5-amino-1,2,3-triazole core is a privileged scaffold in medicinal chemistry.

Bioisosterism

The 1,5-disubstituted 1,2,3-triazole moiety mimics the cis-peptide bond (amide) in terms of:

-

Planarity: The ring is planar, similar to the amide bond.

-

Dipole Moment: High dipole (~5 D) mimics the polarity of the carbonyl-amide interaction.

-

H-Bonding: The N3 atom acts as a hydrogen bond acceptor, while the C4-H can act as a weak donor, similar to the amide N-H and C=O.

Therapeutic Targets

-

Chagas Disease: Derivatives (e.g., 5-amino-1,2,3-triazole-4-carboxamides) have shown potency against Trypanosoma cruzi.

-

Kinase Inhibition: The amine group allows for further derivatization (e.g., via Buchwald-Hartwig coupling) to create extended scaffolds that fit into the ATP-binding pockets of kinases.

-

Energetic Materials: Due to the high heat of formation of the triazole ring, these compounds are precursors for insensitive munitions and propellants.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 1499737 (Derivative Reference). National Library of Medicine (US), National Center for Biotechnology Information.Link[1]

-

Synthesis via Cycloaddition: Krishna, P. M., et al. "Azide–acetonitrile 'click' reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles."[2] RSC Advances, 2014. Link

-

Dimroth Rearrangement: "Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials."[3] Journal of Materials Chemistry A, 2021. Link

-

Drug Discovery Applications: "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 2016. Link[1]

-

Structural Data (CAS Verification): GuideChem CAS Database Entry for 24660-67-1. Link

Technical Whitepaper: Solubility Profiling & Handling of 5-Amino-1-methyl-1,2,3-triazole

This guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Amino-1-methyl-1,2,3-triazole (and its relevant structural analogs). It is designed for medicinal chemists and formulation scientists requiring actionable data for synthesis, purification, and biological assay preparation.

Executive Summary & Compound Identity

5-Amino-1-methyl-1,2,3-triazole is a nitrogen-rich heterocyclic building block used extensively in medicinal chemistry as a bioisostere for amides and as a scaffold for kinase inhibitors and antimicrobial agents. Its high nitrogen content (approx. 57% by weight) and compact structure create a unique solubility profile characterized by high polarity and significant hydrogen-bonding potential.

Unlike lipophilic drug candidates, this compound exhibits amphiphilic but predominantly polar behavior , presenting specific challenges in extraction (avoiding loss to aqueous phase) and purification (crystallization kinetics).

Chemical Identity[1][2][3][4][5][6][7]

-

IUPAC Name: 1-Methyl-1H-1,2,3-triazol-5-amine

-

Common Analogs: 5-amino-1-benzyl-1,2,3-triazole; 5-amino-1-aryl-1,2,3-triazoles.

-

Molecular Formula: C

H -

Molecular Weight: 98.11 g/mol

-

Key Functional Groups: Primary exocyclic amine (H-bond donor), Triazole ring nitrogens (H-bond acceptors), N-Methyl group (Lipophilic anchor).

Physicochemical Basis of Solubility

To predict solubility behavior where experimental data is sparse, we analyze the structural determinants. The 1,2,3-triazole ring has a high dipole moment (~5 D). The 5-amino group introduces an additional dipole and H-bonding capability.

-

H-Bonding: The exocyclic amine acts as a donor, while N2 and N3 of the ring act as acceptors. This creates a "network-forming" potential in protic solvents.

-

Basicity (pKa): The 5-amino group is weakly basic due to electron withdrawal by the triazole ring. The pKa of the conjugate acid is estimated between 2.0 – 4.0 . Consequently, it remains neutral at physiological pH (7.4) but can be protonated in strong acids, drastically altering solubility.

-

Lipophilicity (LogP): The estimated LogP is -0.5 to 0.5 . The N-methyl group provides a small hydrophobic surface, but the molecule remains overall hydrophilic.

Dissolution Mechanism Diagram

The following diagram illustrates the solvation shell interactions driving solubility in different media.

Figure 1: Solvation interaction map. Blue arrows indicate favorable dissolution pathways; red dotted line indicates antisolvent behavior.

Solubility Profile & Solvent Selection Guide

The following data aggregates experimental observations from synthesis workups (e.g., Dimroth rearrangement isolation) and general heterocyclic properties.

| Solvent Class | Representative Solvent | Solubility Rating | Saturation Limit (Est.) | Application Context |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | Primary Stock Solutions for biological assays; NMR solvent. |

| Polar Aprotic | DMF | Excellent | > 100 mg/mL | Synthesis solvent; alternative to DMSO. |

| Polar Protic | Water | Good | 10–50 mg/mL | Soluble, especially if warmed. Can be recrystallized from water by cooling. |

| Polar Protic | Methanol / Ethanol | Very Good | 50–80 mg/mL | Preferred solvents for transfer and silica column loading. |

| Chlorinated | Dichloromethane (DCM) | Moderate | 10–30 mg/mL | Standard extraction solvent . Efficiently pulls compound from aqueous phase if pH is neutral/basic. |

| Ester | Ethyl Acetate | Moderate | 5–20 mg/mL | Used in TLC (mobile phase) and chromatography. |

| Hydrocarbon | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Antisolvent used to precipitate the compound from DCM or EtOAc. |

Critical Note on "Water Solubility"

While the compound is water-soluble, it is often isolated by precipitating it from water. This seeming contradiction is due to temperature dependence.

-

Hot Water: Highly soluble.

-

Cold Water (0°C): Solubility drops significantly, allowing for recrystallization (See Protocol B).

Experimental Protocols

Protocol A: Preparation of Stock Solutions for Biological Assays

Objective: Create a stable, precipitate-free 10 mM stock solution.

-

Weighing: Weigh 0.98 mg (approx 1 mg) of 5-Amino-1-methyl-1,2,3-triazole into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why DMSO? It prevents aggregation and is compatible with cellular assays at <0.1% final concentration.

-

-

Dissolution: Vortex for 30 seconds.

-

Troubleshooting: If solid remains, sonicate in a water bath at 35°C for 5 minutes. The high lattice energy of triazoles can sometimes delay dissolution.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (hygroscopicity).

Protocol B: Purification via Recrystallization

Objective: Purify crude material synthesized via azide cyclization or Dimroth rearrangement. Source Validation: Adapted from procedures for 5-amino-1-aryl-1,2,3-triazoles [1, 2].

-

Dissolution: Place crude solid in a flask. Add minimal Ethanol (or Methanol) and heat to reflux until dissolved.

-

Antisolvent Addition:

-

Option 1 (Standard): Add Water dropwise to the hot ethanol solution until a faint turbidity persists.

-

Option 2 (High Purity): If the compound is very polar, use Water alone as the solvent. Heat to boiling to dissolve, then cool.

-

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Then move to an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the resulting needles/prisms under vacuum. Wash with cold water (if water-based) or cold Hexane (if EtOH-based).

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C. Triazoles can retain solvent in the crystal lattice.

Protocol C: Extraction Workflow (Synthesis Workup)

Objective: Recover compound from an aqueous reaction mixture.

Figure 2: Extraction and isolation workflow.

References

-

Synthesis and Isomerization of Substituted 5-Amino-1,2,3-triazoles. Journal of Organic Chemistry. Detailed investigation into the Dimroth rearrangement and isolation of amino-triazoles.

-